
dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate typically involves asymmetric 1,3-dipolar cycloaddition reactions. One practical large-scale synthesis method involves the reaction of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This reaction proceeds without the need for chromatography and includes subsequent reduction steps using lithium aluminum hydride (LAH) and catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of efficient crystallization techniques to separate diastereomers and the development of robust procedures for subsequent reactions to ensure high yield and purity .
化学反应分析
Types of Reactions
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or LAH, and nucleophiles such as alkoxides or amines .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of metabolic processes .
相似化合物的比较
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: This compound shares a similar core structure but differs in functional groups, leading to different reactivity and applications.
(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine: Another compound with similar stereochemistry but different functional groups, used in opioid receptor studies.
Uniqueness
Dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interactions with biological molecules. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C8H13NO5 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC 名称 |
dimethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C8H13NO5/c1-13-7(11)5-3-9(4-6(5)10)8(12)14-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI 键 |
RVDVDKBNPNKXQI-RITPCOANSA-N |
手性 SMILES |
COC(=O)[C@@H]1CN(C[C@@H]1O)C(=O)OC |
规范 SMILES |
COC(=O)C1CN(CC1O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


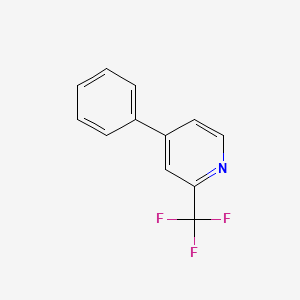
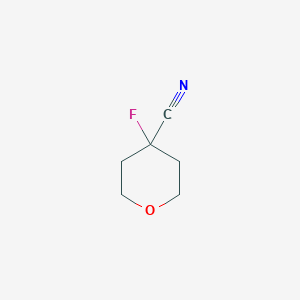
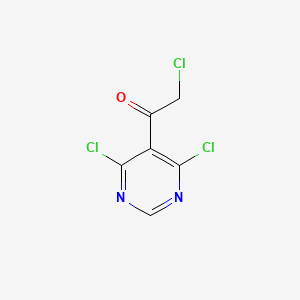
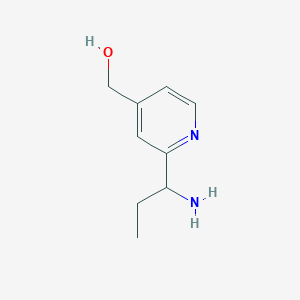
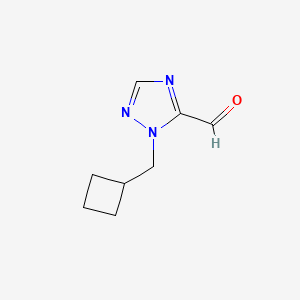

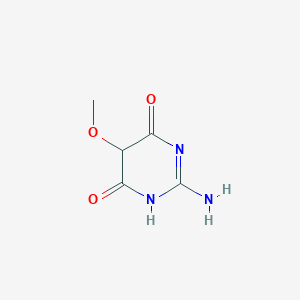
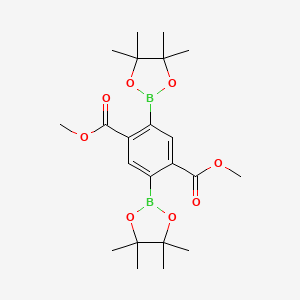



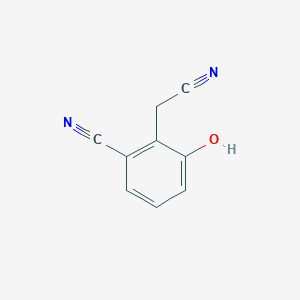
![N-({5-[4-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)butyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B12968926.png)
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
